アンジオテンシンIII

概要

説明

アンジオテンシン IIIは、体内の血圧と体液のバランスを調節するレニン・アンジオテンシン系において重要な役割を果たすペプチドホルモンです。それは、アミノペプチダーゼAの作用によってアンジオテンシンIIから誘導されます。 アンジオテンシン IIIは、血管収縮、アルドステロン分泌、腎機能の調節など、重要な生理学的効果を持ちます .

科学的研究の応用

Angiotensin III has diverse applications in scientific research:

Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.

Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation and renal function.

Medicine: Explored as a potential therapeutic target for hypertension, heart failure, and kidney diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the renin-angiotensin system

作用機序

アンジオテンシン IIIは、主にアンジオテンシンタイプ1受容体とアンジオテンシンタイプ2受容体に結合することによってその効果を発揮します。この結合は、細胞内シグナル伝達経路のカスケードをトリガーし、血管収縮、アルドステロン分泌、および腎機能の調節をもたらします。 このペプチドは、他のホルモンや神経伝達物質の放出にも影響を与え、その複雑な生理学的効果に貢献しています .

類似の化合物:

アンジオテンシンI: アンジオテンシンIIの前駆体であり、直接的な生理学的効果は限定的です。

アンジオテンシンII: 強力な血管収縮剤であり、レニン・アンジオテンシン系の主要な効果器です。

アンジオテンシン IV: 認知機能に関与しており、異なる受容体相互作用があります

アンジオテンシン IIIの独自性: アンジオテンシン IIIは、特定の受容体との相互作用を通じて血圧と腎機能の両方を調節できるという点でユニークです。 主に血管平滑筋に作用するアンジオテンシン IIとは異なり、アンジオテンシン IIIは、アルドステロン分泌や腎臓のナトリウム再吸収における重要な役割など、より幅広い効果を持っています .

生化学分析

Biochemical Properties

Angiotensin III interacts with various enzymes and proteins within the RAS. It is formed from angiotensin II through the activity of angiotensin-converting enzyme (ACE), and it exerts its effects primarily through the angiotensin type 1 receptor (AT1R) . These interactions are crucial for the regulation of blood pressure and electrolyte homeostasis .

Cellular Effects

Angiotensin III influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism, primarily through its interaction with the AT1R . Its effects on these cellular processes contribute to its role in blood pressure regulation and electrolyte balance .

Molecular Mechanism

At the molecular level, Angiotensin III exerts its effects through binding interactions with biomolecules such as the AT1R . It can influence enzyme activity, either through inhibition or activation, and it can induce changes in gene expression . These molecular interactions underlie its physiological effects .

Temporal Effects in Laboratory Settings

The effects of Angiotensin III can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is crucial for understanding its role in the RAS .

Dosage Effects in Animal Models

The effects of Angiotensin III can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are important for determining the therapeutic potential and safety profile of Angiotensin III.

Metabolic Pathways

Angiotensin III is involved in the metabolic pathways of the RAS . It interacts with various enzymes and cofactors within this system, and it can influence metabolic flux and metabolite levels .

Transport and Distribution

Angiotensin III is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its localization and accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of Angiotensin III can affect its activity and function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles, influencing its effects within the cell .

準備方法

合成ルートと反応条件: アンジオテンシン IIIは、ペプチドの製造に一般的に使用される方法である固相ペプチド合成(SPPS)によって合成することができます。この合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次付加することが含まれます。 このプロセスには、脱保護およびカップリングステップが含まれ、その後、樹脂からの切断および精製が行われます .

工業生産方法: アンジオテンシン IIIの工業生産は、通常、高収率と純度を確保するために、自動ペプチド合成装置を使用した大規模なSPPSを伴います。 このプロセスは効率のために最適化されており、最終製品の一貫性と生物活性を確保するための厳格な品質管理対策が講じられています .

化学反応の分析

反応の種類: アンジオテンシン IIIは、以下を含むさまざまな化学反応を起こします。

酸化: この反応はペプチドの構造と機能を変更する可能性があります。

還元: 還元反応は、ペプチド内のジスルフィド結合に影響を与える可能性があります。

一般的な試薬と条件:

酸化: 制御された条件下での過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)のような還元剤。

生成される主な生成物:

酸化: 生物活性が変化した修飾されたアンジオテンシン III。

還元: 活性に潜在的な変化をもたらすアンジオテンシン IIIの還元形態。

置換: 生理学的効果が異なるアナログペプチド.

4. 科学研究の応用

アンジオテンシン IIIは、科学研究においてさまざまな用途があります。

化学: ペプチド合成、構造活性相関、およびペプチドの修飾を研究するために使用されます。

生物学: レニン・アンジオテンシン系における役割と血圧調節や腎機能への影響について調査されています。

医学: 高血圧、心不全、および腎臓病の潜在的な治療標的として探求されています。

類似化合物との比較

Angiotensin I: A precursor to angiotensin II, with limited direct physiological effects.

Angiotensin II: A potent vasoconstrictor and the primary effector of the renin-angiotensin system.

Angiotensin IV: Involved in cognitive functions and has distinct receptor interactions

Uniqueness of Angiotensin III: Angiotensin III is unique in its ability to modulate both blood pressure and renal function through its interaction with specific receptors. Unlike angiotensin II, which primarily acts on vascular smooth muscle, angiotensin III has a broader range of effects, including significant roles in aldosterone secretion and renal sodium reabsorption .

生物活性

Angiotensin III (Ang-III) is a biologically active peptide derived from the renin-angiotensin system (RAS), primarily known for its role in regulating blood pressure and fluid balance. It is produced by the enzymatic cleavage of Angiotensin II (Ang-II) through the action of aminopeptidase A (APA). This article reviews the biological activity of Ang-III, highlighting its mechanisms, effects on various physiological processes, and implications in disease states.

Ang-III primarily exerts its effects through the activation of angiotensin type 1 (AT1) and type 2 (AT2) receptors. While Ang-II is recognized for its potent vasoconstrictive properties via AT1 receptor activation, Ang-III has been shown to have significant biological activities that may differ from those of Ang-II:

- Vasoconstriction and Blood Pressure Regulation : Ang-III can induce vasoconstriction similar to Ang-II, contributing to increased blood pressure. However, it is also recognized for promoting natriuresis (sodium excretion) and diuresis through its action on AT2 receptors .

- Role in Inflammation : Ang-III has been implicated in pro-inflammatory responses. It promotes the release of aldosterone, which can lead to sodium retention and fluid overload, exacerbating conditions such as hypertension and heart failure .

- Natriuretic Effects : Recent studies suggest that Ang-III may play a critical role in natriuresis through the inhibition of sodium-hydrogen exchanger 3 (NHE3) in renal proximal tubules, mediated by AT2 receptor signaling . This mechanism highlights Ang-III's potential as a therapeutic target for hypertension.

Case Studies and Research Findings

Several studies have explored the clinical significance of Ang-III levels in various populations:

- Coronary Artery Disease (CAD) : A study examined plasma levels of Ang-III in patients with coronary artery stenosis (CAS). Results indicated that lower levels of Ang-III correlated with increased severity of CAS, suggesting a potential protective role against cardiovascular events .

- Hypertension : In hypertensive models, particularly spontaneously hypertensive rats (SHRs), Ang-III was found to induce significant pressor responses when infused directly into the brain. This response was markedly more pronounced than that elicited by Ang-II, indicating a unique role for Ang-III in central blood pressure regulation .

- Refractory Shock : Clinical experiences with intravenous administration of angiotensin II have shown that while it effectively raises blood pressure in refractory hypotensive shock, the role of Ang-III remains less understood but potentially significant due to its effects on vascular resistance and renal function .

Comparative Biological Activity

The following table summarizes key biological activities associated with Ang-III compared to Ang-II:

| Activity | Angiotensin II | Angiotensin III |

|---|---|---|

| Vasoconstriction | High | Moderate |

| Aldosterone Secretion | High | Moderate |

| Natriuresis | Low | High |

| Pro-inflammatory Effects | High | Moderate |

| Central Nervous System Effects | Significant | Significant |

Future Directions

Research continues to elucidate the distinct roles of Ang-III within the RAS. The development of selective AT2 receptor agonists could provide new therapeutic avenues for managing hypertension and cardiovascular diseases. Additionally, understanding the interplay between Ang-III and other components of the RAS may lead to novel strategies for treating conditions such as heart failure and chronic kidney disease.

特性

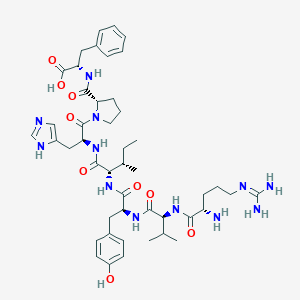

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRCKSBBNJCMR-KMZPNFOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13602-53-4, 12687-51-3 | |

| Record name | Angiotensin III, 5-Ile- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。